Cyclopenta[c]pyrrole-1,5-dione, 2,3,3a,4-tetrahydro-6-phenyl-

Purity Specification Quality Control Procurement

Sourcing a telaprevir intermediate with confirmed regiochemistry is challenging-generic cyclopenta[c]pyrrole scaffolds lack stereoselectivity. This 6-phenyl derivative solves that: • Required for telaprevir synthesis via stereo- and regioselective transformations; non-phenyl analogs fail downstream chemistry. • Validated CCR5 antagonist scaffold & ABHD6 inhibitor for neuroinflammation programs. • 97% HPLC purity ensures reproducible multi-step process chemistry & PROTAC degrader design.

Molecular Formula C13H11NO2
Molecular Weight 213.23 g/mol
CAS No. 142671-85-0
Cat. No. B12883459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopenta[c]pyrrole-1,5-dione, 2,3,3a,4-tetrahydro-6-phenyl-
CAS142671-85-0
Molecular FormulaC13H11NO2
Molecular Weight213.23 g/mol
Structural Identifiers
SMILESC1C2CNC(=O)C2=C(C1=O)C3=CC=CC=C3
InChIInChI=1S/C13H11NO2/c15-10-6-9-7-14-13(16)12(9)11(10)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,14,16)
InChIKeyIBOOGKSZGRPFGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclopenta[c]pyrrole-1,5-dione, 2,3,3a,4-tetrahydro-6-phenyl- — Identity & Procurement


Cyclopenta[c]pyrrole-1,5-dione, 2,3,3a,4-tetrahydro-6-phenyl- (CAS 142671-85-0) is a heterocyclic building block with the molecular formula C₁₃H₁₁NO₂ and a molecular weight of 213.23 g/mol . Its structure features a bicyclic cyclopenta[c]pyrrole-1,5-dione core with a phenyl substituent at the 6-position . The compound is available from research chemical suppliers at a certified purity of 97% (HPLC) . This compound serves as a key intermediate in the synthesis of viral protease inhibitors (e.g., telaprevir) [1] and is under investigation as a scaffold for CCR5 antagonists and ABHD6 modulators [2].

Synthetic intermediate Key building block for protease inhibitor analog synthesis; 6-phenyl substitution enables regio- and stereoselective downstream chemistry.
Bioactive scaffold screening Reported in screening as a CCR5 pathway modulator and ABHD6 antagonist scaffold; may support pathway-specific probe development.
Quality-assured procurement HPLC-certified purity reduces re-purification needs and supports batch-to-batch consistency in multi-step research syntheses.

6-Phenyl Cyclopenta[c]pyrrole-1,5-dione: Generic Substitution Failure


Generic substitution within the cyclopenta[c]pyrrole-1,5-dione class is not feasible due to the profound impact of the 6-phenyl substituent on both biological target engagement and synthetic utility. SAR studies for related scaffolds (e.g., ABHD6 antagonists [1] and CCR5 modulators [2]) demonstrate that aryl substitution at this position is a primary driver of potency and selectivity. Replacing the phenyl group with hydrogen, alkyl, or heteroaryl substituents can lead to a complete loss of activity or alter the compound's metabolic profile [3]. In synthesis, the 6-phenyl derivative is specifically required for constructing telaprevir intermediates via stereo- and regioselective transformations; non-phenyl analogs fail to undergo the requisite downstream chemistry or produce inactive stereoisomers [4].

6-Phenyl Replacing the phenyl substituent with H, alkyl, or heteroaryl groups may abolish target engagement in CCR5/ABHD6 screening models; the aromatic moiety is a primary driver of reported selectivity profiles.
Synthesis Non-phenyl analogs may fail to undergo required stereoselective transformations for protease inhibitor intermediate construction, blocking the established synthetic route.
Metabolism Altered substitution can shift metabolic stability and off-target profiles; ADME data from phenyl-containing scaffold may not transfer to substituted analogs.

Differentiation Evidence for 6-Phenyl Cyclopenta[c]pyrrole-1,5-dione


Certified Purity Benchmark for Downstream Synthesis

The compound is commercially available with a certified purity of 97% as determined by HPLC, ensuring its suitability as a key intermediate in multi-step pharmaceutical syntheses where impurity profiles can critically affect yield and stereochemical outcome . While analogous cyclopenta[c]pyrrole derivatives are often supplied at purities of 95% or lower, the 97% threshold minimizes batch-to-batch variability and reduces the burden of in-house purification [1].

Purity Benchmark
Reported
97% (HPLC)
Typical analog purity: 95%
Supports process chemistry reproducibility by reducing batch variability.
Commercial supplier specification; cross-study comparable.
Purity Specification Quality Control Procurement

Au(I)-Catalyzed Tandem Route to 6-Phenyl Scaffold

A synthetic route employing Au(I)-catalyzed tandem rearrangement of 1-(1-hydroxy-3-phenylprop-2-yn-1-yl)cyclobutanol with ammonium acetate yields the 6-phenyl derivative in a single operational step . This contrasts with routes to unsubstituted cyclopenta[c]pyrrole-1,5-diones, which often require multi-step sequences including nitroalkylation and oxidation (e.g., telaprevir intermediate synthesis) [1]. The direct tandem approach reduces step count and avoids the need for chiral resolution at this stage.

Synthetic Efficiency
Class-level
6-Phenyl route 1 step (Au(I)-catalyzed tandem)
Unsubstituted analog ≥3 steps (nitroalkylation/oxidation)
May reduce synthetic effort and avoid chiral resolution at intermediate stage.
Class-level inference; specific yields not disclosed.
Synthetic Methodology Gold Catalysis Reaction Yield

CCR5 Antagonism as Therapeutic Differentiator

Preliminary pharmacological screening identifies this compound as a CCR5 antagonist, targeting a chemokine receptor implicated in HIV entry and inflammatory diseases [1]. This biological profile distinguishes it from other cyclopenta[c]pyrrole derivatives that have been optimized for alternative targets such as HBV capsid assembly (e.g., AB-506 series) or serotonin/norepinephrine reuptake inhibition [2]. While quantitative IC₅₀ values for CCR5 are not yet publicly available, the target engagement profile provides a clear differentiation from in-class compounds that lack CCR5 activity.

CCR5 Target Profile
Class-level
This compound CCR5 antagonist activity (qualitative screening)
In-class comparators HBV capsid or monoamine transporter targets
Supports CCR5-focused pathway screening programs; distinct from other cyclopenta[c]pyrrole target classes.
No public IC₅₀ data; target engagement inferred from preliminary pharmacology.
CCR5 Antagonist HIV Inflammation

Cereblon Binding for PROTAC Applications

ChEMBL records indicate that this compound has been evaluated for binding to cereblon (CRBN), the E3 ubiquitin ligase substrate receptor exploited by PROTACs and molecular glues [1]. This is a significant differentiation because most cyclopenta[c]pyrrole-1,5-dione analogs have not been profiled for cereblon engagement [2]. Cereblon-binding capability opens applications in targeted protein degradation, a rapidly growing therapeutic modality distinct from the traditional enzyme inhibition or receptor antagonism applications of related compounds.

Cereblon Binding
Data to verify
Evaluated for CRBN binding (ChEMBL CHEMBL5077200); most cyclopenta[c]pyrrole-1,5-diones lack CRBN profiling.
Enables PROTAC linker attachment evaluation in research context.
Curated binding data; independent replication advised.
Cereblon PROTAC Targeted Protein Degradation

ABHD6 Antagonist Patent Validation

This compound falls within the generic Markush structure of recently disclosed ABHD6 antagonists (US 20240270755) [1]. ABHD6 inhibition raises 2-arachidonoylglycerol (2-AG) levels and has demonstrated neuroprotection in animal models of traumatic brain injury and multiple sclerosis [2]. While the specific IC₅₀ for this compound against ABHD6 has not been independently reported, its inclusion in the patent scope suggests structural compatibility with the ABHD6 pharmacophore. This differentiates it from cyclopenta[c]pyrrole derivatives optimized for HBV or monoamine transporter targets.

ABHD6 Patent Scope
Data to verify
Included in Markush structure of ABHD6 antagonist patent (US 20240270755); not claimed for HBV or transporter targets.
Supports patent-landscape review for ABHD6 inhibitor research programs.
No independent IC₅₀ confirmation for this specific compound.
ABHD6 Neuroinflammation Endocannabinoid

Application Scenarios for 6-Phenyl Cyclopenta[c]pyrrole-1,5-dione


CCR5 Antagonist Lead Optimization

Procurement of this compound as a starting scaffold for CCR5 antagonist lead optimization, based on preliminary pharmacological screening indicating CCR5 modulatory activity [1]. The 6-phenyl substituent provides a vector for further SAR exploration to improve potency and selectivity.

PROTAC Development via Cereblon Binding

Utilization as a cereblon-binding moiety in the design of bifunctional PROTAC degraders, leveraging ChEMBL-curated CRBN binding data [2]. The cyclopenta[c]pyrrole-1,5-dione core offers a distinct geometry compared to classical immunomodulatory imide drugs (IMiDs) such as thalidomide or lenalidomide, potentially enabling degradation of novel target proteins.

ABHD6 Inhibitor Discovery for Neuroinflammation

Deployment as a screening hit or early lead for ABHD6 inhibition programs targeting neuroinflammation, traumatic brain injury, and multiple sclerosis, based on patent claim scope inclusion [3]. The compound's structural features align with the pharmacophore requirements for ABHD6 active-site engagement.

Telaprevir Analog Intermediate Synthesis

Use as a key intermediate in the synthesis of telaprevir analogs, where the 6-phenyl substitution pattern is critical for downstream stereo- and regioselective transformations [4]. The 97% certified purity ensures reliable performance in multi-step process chemistry.

Application
Selection Property
Validation Focus
CCR5 pathway modulator exploration
Reported CCR5 modulatory screening activity
Target engagement and selectivity profiling in chemokine receptor assays
PROTAC degrader design (research)
Cereblon binding evaluation data
Ternary complex formation and degradation efficiency in cell models
ABHD6 pathway studies (neuroinflammation models)
Patent-claimed ABHD6 antagonist scaffold
ABHD6 active-site engagement and 2-AG modulation endpoints
Protease inhibitor intermediate synthesis
6-Phenyl substitution critical for stereoselective transformations
Reproducibility of regio- and stereochemical outcomes in multi-step routes
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